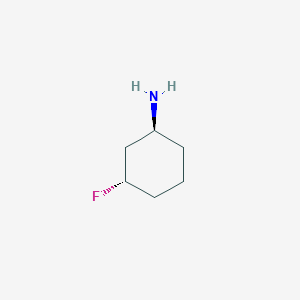

(1S,3S)-3-Fluorocyclohexan-1-amine

Description

Significance of Fluorine in Organic Molecules and Drug Design

Modulation of Physicochemical and Biological Properties by Fluorine

The substitution of a hydrogen atom with fluorine can lead to profound changes in a molecule's behavior in a biological system. tandfonline.com Even a single fluorine atom can significantly alter electronic properties with minimal steric impact, providing a powerful tool for molecular optimization. sci-hub.seresearchgate.net

Table 1: Effect of Fluorination on Metabolic Stability A conceptual illustration of how fluorination can impact the metabolic half-life of a drug.

| Compound Structure | Metabolic Site | Expected Relative Half-Life | Rationale |

|---|---|---|---|

| Parent Drug (R-CH3) | Terminal Methyl Group | 1x | The C-H bonds are susceptible to oxidation by CYP enzymes. |

| Fluorinated Analog (R-CH2F) | Fluorinated Methyl Group | > 5x | The strong C-F bond blocks metabolic oxidation at this site. nih.govnih.gov |

Table 2: Research Findings on the Impact of Fluorination on Lipophilicity (logD 7.4) Data adapted from a study on 2-(thiofluoroalkyl)pyridines, illustrating the non-additive effect of fluorination.

| Compound | Structure | logD 7.4 Value |

|---|---|---|

| 2-(Methylthio)pyridine | Py-S-CH3 | 1.69 |

| 2-(Difluoromethylthio)pyridine | Py-S-CHF2 | 1.95 |

| 2-(Trifluoromethylthio)pyridine | Py-S-CF3 | 2.13 |

Source: Adapted from research findings. nih.gov

Fluorine's powerful electron-withdrawing nature has a profound impact on the pKa of nearby functional groups, particularly amines. tandfonline.comresearchgate.net When fluorine is placed on a carbon atom adjacent (β-position) or two carbons away (γ-position) from an amino group, it pulls electron density away from the nitrogen atom. acs.orgnih.gov This inductive effect reduces the nitrogen's ability to accept a proton, thereby making the amine less basic and lowering its pKa. acs.org Modulating basicity is crucial in drug design. While a basic amine can form water-soluble salts, high basicity can lead to poor membrane permeability and potential off-target effects. cambridgemedchemconsulting.com Reducing the pKa can improve oral absorption and bioavailability by increasing the proportion of the neutral, more lipophilic form of the drug at physiological pH. tandfonline.comnih.gov

Table 3: Impact of Fluorination on the pKa of Amines This table shows the significant decrease in basicity (pKa) upon fluorination.

| Amine | Approximate pKa | Fluorination Position | Source |

|---|---|---|---|

| Ethylamine | 10.6 | N/A | acs.org |

| β,β,β-Trifluoroethylamine | 5.7 | β-position | acs.org |

| Piperidine | 11.2 | N/A | cambridgemedchemconsulting.com |

| 3-Fluoropiperidine | 9.8 | β-position | cambridgemedchemconsulting.com |

| 3,3-Difluoropiperidine | 7.5 | β-position | cambridgemedchemconsulting.com |

While the C-F bond is not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. mit.edunih.gov This ability to participate in electrostatic interactions with hydrogen bond donors (such as N-H or O-H groups) in a protein's active site can enhance binding affinity and selectivity. mit.edunih.gov Furthermore, the introduction of fluorine can influence the conformation of a molecule through intramolecular interactions, such as C-H···F-C hydrogen bonds. nih.gov This conformational locking can pre-organize the drug molecule into the ideal shape for binding to its biological target, thus improving its potency. nih.gov

Table 4: Characteristics of Hydrogen Bonds Involving Fluorine in Protein-Ligand Complexes A summary of typical interactions observed in biological systems.

| Interaction Type | Common Donors in Proteins | Significance |

|---|---|---|

| F···H-N | Arginine (ARG), Lysine (LYS), Asparagine (ASN) | Contributes to binding affinity and selectivity. nih.gov |

| F···H-O | Serine (SER), Threonine (THR) | Can stabilize the ligand within the binding pocket. nih.gov |

| F···H-C | Hydrophobic amino acids | Suggests fluorine prefers a hydrophobic environment in biological systems. nih.gov |

Fluorine as a Bioisostere in Drug Design

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance pharmacological activity or reduce toxicity. acs.orgnih.gov Fluorine is frequently used as a bioisostere for the hydrogen atom. sci-hub.se It is only slightly larger than hydrogen, meaning it can often be substituted with minimal steric disruption at the target receptor. tandfonline.com However, its electronic properties are drastically different. This makes the H-to-F substitution an invaluable tool for probing the electronic requirements of a drug-target interaction. tandfonline.com In some contexts, fluorinated groups can also act as functional mimetics of carbonyl, carbinol, or nitrile moieties. acs.orgtandfonline.com

Table 5: Comparison of Fluorine as a Bioisostere for Hydrogen Key physicochemical properties illustrating why fluorine is an effective, albeit electronically different, mimic of hydrogen.

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 tandfonline.com | 1.47 tandfonline.com | ~1.52 |

| Pauling Electronegativity | 2.20 | 3.98 acs.org | ~3.44 (for O) |

| Bond with Carbon | C-H | C-F | C-O |

| Bond Energy (kcal/mol) | ~99 | ~109 acs.org | ~86 |

| Hydrogen Bond Capability | Donor (in polar bonds) | Acceptor (weak) | Donor & Acceptor |

An Overview of Chiral Fluorinated Amines

Chiral fluorinated amines are indispensable as key intermediates and pharmacophores, which are the parts of a molecule responsible for its biological activity. alfa-chemistry.comacs.org The strategic placement of fluorine can significantly alter a molecule's properties, making these compounds highly valuable in the development of new bioactive substances. tandfonline.comalfa-chemistry.com

Prevalence in Pharmaceutical and Agrochemical Applications

Fluorinated compounds have a significant presence in both the pharmaceutical and agrochemical industries. nih.govnih.govnih.gov It is estimated that approximately 20% of all pharmaceuticals currently in use contain at least one fluorine atom. researchgate.net In the last decade alone, 40 new fluorine-containing agrochemicals have been registered, highlighting their growing importance in crop protection. researchgate.net

The inclusion of fluorine can lead to several advantages, including:

Enhanced Metabolic Resistance: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic breakdown. tandfonline.comnih.gov

Increased Membrane Permeability: Fluorine can improve a molecule's ability to pass through cell membranes. nih.gov

More Potent Target-Binding: The electronegativity of fluorine can lead to stronger interactions with biological targets. tandfonline.comnih.gov

These benefits have led to the widespread use of fluorinated compounds as herbicides, fungicides, and insecticides in agriculture, as well as in a vast array of therapeutic drugs. nih.govnumberanalytics.com

Table 1: Examples of Fluorinated Compounds in Different Applications

| Application Area | Compound Class/Example | Key Benefit of Fluorination |

|---|---|---|

| Pharmaceuticals | Enoxacin (Antibiotic) | 15-fold greater gyrase activity researchgate.net |

| 7-F-PGI2 (Prostaglandin) | Much longer chemical half-life researchgate.net | |

| Fluorinated 5HT1D Agonist | Significant increase in bioavailability researchgate.net | |

| Agrochemicals | Fluralaner (Insecticide) | Part of a significant class of fluoro-agrochemicals nih.gov |

| Quinofumelin (Fungicide) | Example of late-stage fluorination in synthesis researchgate.net | |

| Fluorinated Sulphonamides | Used as herbicides, fungicides, and insecticides nih.gov |

The Importance of Stereochemistry in Bioactive Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of a compound. biyokimya101.comnih.govontosight.ai Living systems are inherently chiral, meaning they can differentiate between stereoisomers—molecules with the same chemical formula but different spatial arrangements. biyokimya101.comyoutube.com This is because biological targets like enzymes and receptors are themselves chiral. biyokimya101.com

The significance of stereochemistry is profound, as different stereoisomers of the same compound can have vastly different pharmacological effects. ontosight.aimdpi.com In some cases, one isomer may be therapeutically active while the other is inactive or even toxic. youtube.com Therefore, controlling the stereochemistry during the synthesis of bioactive compounds is of utmost importance to ensure both efficacy and safety. nih.govontosight.ai The development of methods to create specific chiral fluorinated molecules is an active area of research, aiming to provide novel building blocks for drug discovery. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(1S,3S)-3-fluorocyclohexan-1-amine |

InChI |

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6-/m0/s1 |

InChI Key |

ZPZKJQKFLQCCMD-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)F)N |

Canonical SMILES |

C1CC(CC(C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for Chiral Fluorinated Cyclohexylamines, with a Focus on 1s,3s 3 Fluorocyclohexan 1 Amine

General Approaches to Chiral Fluorinated Amines

The synthesis of chiral fluorinated amines presents unique challenges due to the properties of fluorine. Several general strategies have been developed to address these challenges, including enantioselective C-F bond formation, the use of fluorinated building blocks, and asymmetric reduction of fluorinated imines.

Enantioselective C-F Bond Formation Strategies

The direct, enantioselective formation of a carbon-fluorine (C-F) bond is a primary strategy for accessing chiral fluorinated molecules. nih.govnih.gov This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination involves the reaction of a nucleophilic carbon species with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. wikipedia.orgresearchgate.net Achieving high enantioselectivity in these reactions often requires the use of chiral catalysts or auxiliaries.

Several catalytic systems have been developed for the asymmetric electrophilic fluorination of various substrates. These include:

Chiral Metal Complexes: Transition metal complexes with chiral ligands can effectively catalyze the enantioselective fluorination of carbonyl compounds and other activated substrates. researchgate.net For instance, copper complexes with chiral ligands have been used for the fluorination of β-keto esters with high enantioselectivity. researchgate.net

Organocatalysis: Chiral amines and phosphoric acids have emerged as powerful organocatalysts for asymmetric fluorination. researchgate.netnih.gov These catalysts can activate substrates towards enantioselective attack by an electrophilic fluorine source. researchgate.netnih.gov A dual-catalysis approach combining chiral anion phase-transfer catalysis and enamine catalysis has been successfully applied to the asymmetric fluorination of α-substituted cyclohexanones. nih.gov

Chiral Phase-Transfer Catalysis: This strategy utilizes a chiral catalyst to shuttle a cationic fluorinating agent into an organic phase, enabling enantioselective fluorination. researchgate.netmorressier.comnih.gov This method has been successfully applied to the fluorocyclization of olefins. researchgate.netnih.gov

Table 1: Examples of Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Applications |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbonyls, enamines |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of a wide range of nucleophiles |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of Grignard reagents and organolithiums |

Data sourced from multiple scientific reports. wikipedia.orgresearchgate.net

Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source to displace a leaving group or open a strained ring. numberanalytics.com Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. acs.orgnih.gov A significant challenge in nucleophilic fluorination is the low solubility and high basicity of many fluoride sources. acs.org

Strategies to overcome these challenges and achieve stereocontrol include:

Phase-Transfer Catalysis: As with electrophilic fluorination, chiral phase-transfer catalysts can be used to deliver fluoride anions into the reaction medium in a controlled manner. nih.gov

Latent Fluoride Sources: The use of reagents like benzoyl fluoride, which can generate hydrogen fluoride in situ, provides a milder and more soluble source of nucleophilic fluoride. acs.orgprinceton.edu

Lewis Base Catalysis: Chiral Lewis bases can activate substrates and control the stereochemistry of nucleophilic fluoride attack. acs.org This has been demonstrated in the desymmetrization of epoxides to form β-fluoro alcohols. acs.org

Transition Metal Catalysis: Transition metal complexes can mediate nucleophilic fluorination reactions, including challenging C(sp³)–H fluorinations. ucla.eduprinceton.edu

Table 2: Comparison of Nucleophilic Fluoride Sources

| Fluoride Source | Advantages | Disadvantages |

| Alkali Metal Fluorides (KF, CsF) | Inexpensive | Poor solubility in organic solvents |

| Tetraalkylammonium Fluorides (TBAF) | Good solubility | High basicity, can cause side reactions |

| Benzoyl Fluoride (in situ HF generation) | Mild conditions, soluble | Requires an alcohol co-reagent |

Data compiled from various research articles. acs.orgnih.gov

Stereoselective Carbon-Carbon Bond Formation Utilizing Fluorinated Building Blocks

An alternative to direct fluorination is the use of pre-fluorinated chiral building blocks in stereoselective carbon-carbon bond-forming reactions. chiroblock.comenamine.net This approach allows for the construction of complex fluorinated molecules from simpler, readily available starting materials.

Methods for this strategy include:

Asymmetric Aldol (B89426) and Mannich Reactions: Fluorinated aldehydes, ketones, or imines can be used as substrates in these classic C-C bond-forming reactions with chiral catalysts to produce fluorinated products with high stereoselectivity.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds containing fluorine can be controlled using chiral catalysts.

Asymmetric Robinson Annulation: This powerful ring-forming reaction has been used to synthesize highly substituted fluorinated cyclohexenones with multiple stereocenters, including a fluorinated quaternary chiral center. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to couple fluorinated building blocks with other organic fragments. chemistry.coach

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, providing reliable access to a wide variety of enantioenriched compounds. enamine.netsigmaaldrich.com

Asymmetric Reduction of Fluorinated Imines

The asymmetric reduction of imines is a well-established and highly effective method for the synthesis of chiral amines. rsc.orgnih.govthieme-connect.de This strategy can be readily adapted to produce chiral fluorinated amines by using fluorinated imine substrates.

Key aspects of this methodology include:

Catalytic Hydrogenation: This involves the use of a chiral transition metal catalyst, typically based on iridium or rhodium, and hydrogen gas to reduce the imine C=N bond. rsc.orgnih.gov A variety of chiral phosphine (B1218219) ligands have been developed to achieve high enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH): In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in place of hydrogen gas. rsc.org Noyori-type catalysts are often employed in ATH reactions. rsc.org

Organocatalytic Reduction: Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, can also be used to catalyze the enantioselective reduction of imines.

The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities and can be tailored to the specific fluorinated imine substrate. rsc.org

Specific Synthetic Routes and Method Development for Fluorocyclohexan-1-amine Derivatives

While general methodologies provide a framework, the synthesis of a specific target like (1S,3S)-3-Fluorocyclohexan-1-amine often requires the development of tailored synthetic routes. The relative stereochemistry of the fluorine and amine substituents on the cyclohexane (B81311) ring presents a significant synthetic challenge.

Potential synthetic strategies for this compound and its derivatives could involve:

Diastereoselective Reduction of a Fluorinated Ketone: A key intermediate could be a fluorinated cyclohexanone (B45756). Diastereoselective reduction of the ketone to the corresponding cyclohexanol, followed by conversion of the hydroxyl group to an amine with retention or inversion of configuration, could establish the desired stereochemistry.

Stereoselective Fluorination of a Chiral Amine Precursor: Starting with a chiral cyclohexylamine (B46788) derivative, a stereoselective fluorination reaction could be employed to introduce the fluorine atom at the C3 position with the desired stereochemistry. This would likely require a directing group to control the regioselectivity and stereoselectivity of the fluorination.

Ring-Closing Metathesis (RCM): Acyclic, fluorinated precursors could be cyclized using RCM to form a cyclohexene (B86901) derivative. Subsequent stereoselective functionalization of the double bond and the existing stereocenters could lead to the target molecule.

Enzymatic Resolutions: A racemic mixture of 3-fluorocyclohexan-1-amine could be resolved using enzymes that selectively acylate or deacylate one enantiomer, leaving the other in high enantiomeric purity.

The development of a practical and efficient synthesis of this compound would be a valuable contribution to the field of medicinal chemistry, providing access to a novel chiral building block for the synthesis of new drug candidates.

Fluorination of Cyclohexylamine Precursors

The direct fluorination of cyclohexylamine precursors is a primary strategy for synthesizing fluorinated analogs. Success in this area hinges on controlling the regioselectivity and stereoselectivity of the fluorine introduction.

Regioselective fluorination allows for the precise placement of a fluorine atom at a specific position within a molecule, which is crucial for modulating biological activity. numberanalytics.com Achieving this control often involves leveraging the inherent electronic or steric properties of the substrate or choosing a specific fluorinating agent and reaction conditions. numberanalytics.com Strategies for achieving regioselectivity include substrate control, where directing groups or steric hindrance guide the fluorine atom, and reagent control, which relies on the specific properties of the fluorinating agent. numberanalytics.com

In the context of cyclic systems, a synthesis of 2,3,5,6-tetrafluorocyclohexane amines starts from a Birch reduction of benzonitrile, followed by double epoxidations and subsequent hydrofluorination ring-opening reactions. nih.gov This multi-step process allows for the controlled, regioselective introduction of fluorine. Another powerful method involves the I(I)/I(III) catalysis-based fluorination of unactivated allenes using an inexpensive HF source that acts as both a nucleophile and a Brønsted acid activator, demonstrating high regioselectivity. nih.govresearchgate.net

The ring-opening of unsymmetrical aziridines also provides a reliable route to regioselectively fluorinated products. organic-chemistry.org For instance, Lewis base-catalyzed hydrofluorination can open aziridine (B145994) rings with high regioselectivity, providing access to medicinally relevant β-fluoroamine building blocks. organic-chemistry.orgacs.org Similarly, using XtalFluor-E for the fluoride opening of an activated aziridine ring can proceed with high regioselectivity, assisted by neighboring groups. acs.org

Controlling the three-dimensional arrangement of atoms is paramount when synthesizing chiral molecules. Diastereoselective fluorination strategies aim to produce a specific stereoisomer.

One effective protocol for achieving high diastereoselectivity (dr >20:1) in the synthesis of primary β-fluoroamines involves several steps: the enantioselective α-fluorination of aldehydes, their conversion into N-sulfinyl aldimines, and a subsequent nucleophilic addition. nih.gov Another highly efficient method is the reduction of α-fluoroimines to β-fluoroamines using trichlorosilane (B8805176) as the reductant, which can achieve diastereoselectivity ratios greater than 100:1. nih.gov The high selectivity in this reaction is attributed to the ability of both fluorine and nitrogen to activate the organosilane. nih.gov

Diastereoselectivity is also a key feature of aziridine ring-opening reactions. The hydrofluorination of N-Fmoc protected acyclic aziridines can yield the corresponding β-fluoroamine as a single diastereomer. ucla.edu Lewis base-catalyzed hydrofluorination of various aziridine substrates consistently demonstrates high diastereoselectivity, making it a valuable tool for producing stereochemically defined fluoroamines. organic-chemistry.orgnih.gov

Ring-Opening Reactions in Fluoroamine Synthesis

The ring-opening of strained cyclic precursors, particularly aziridines, is a robust and widely used method for synthesizing β-fluoroamines. This approach allows for the simultaneous installation of both the fluorine atom and the amine functionality with defined stereochemistry.

The hydrofluorination of aziridines stands out as a practical and efficient method for preparing β-fluoroamines. nih.gov A significant advancement in this area is the use of Lewis base catalysis to generate amine-HF reagents in situ from a latent HF source, such as benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgucla.edunih.gov This method avoids the handling of more corrosive and hazardous traditional amine-HF reagents like pyridinium (B92312) poly(hydrogen fluoride). ucla.edu The reaction proceeds under mild conditions and is compatible with a broad range of aziridine substrates and nitrogen-protecting groups (e.g., Boc, Cbz, Bn). organic-chemistry.org

The general procedure involves dissolving the aziridine in a solvent like tert-butyl methyl ether (TBME), adding a Lewis base catalyst such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), followed by HFIP and PhCOF, and heating the mixture. ucla.edu This protocol can be performed on a gram scale in standard glassware without the need for strict exclusion of air or moisture, and products can often be isolated in high yield without column chromatography. ucla.edu

Below is a table summarizing the results for the hydrofluorination of various meso-aziridines using this Lewis base-catalyzed approach.

| Entry | Aziridine Substrate | Time (h) | Product | Yield (%) |

| 1 | N-Boc-cis-2,3-dimethylaziridine | 0.25 | anti-β-fluoroamine | 93 |

| 2 | N-Fmoc-7-azabicyclo[4.1.0]heptane | 1 | anti-β-fluoroamine | 91 |

| 3 | N-Cbz-7-azabicyclo[4.1.0]heptane | 1 | anti-β-fluoroamine | 90 |

| 4 | N-Boc-2,3-diphenylaziridine | 12 | anti-β-fluoroamine | 85 |

Table adapted from research findings on Lewis base-catalyzed hydrofluorination. ucla.edu

The mechanism of aziridine ring-opening often involves the formation of an aziridinium (B1262131) ion intermediate. The stereochemical outcome of the reaction is determined by the subsequent nucleophilic attack of the fluoride ion on this intermediate. A novel and efficient method for the selective introduction of fluorine involves the use of XtalFluor-E (difluorosulfiliminium tetrafluoroborate) to open an activated aziridine ring. acs.org

In this process, the reaction proceeds through the formation of an aziridinium ion intermediate, and the regioselectivity of the fluoride attack is controlled by the neighboring group participation of a sulfonamide moiety. acs.org This strategy has been successfully applied to the synthesis of fluorinated diamino acid derivatives from bicyclic lactam precursors. acs.org The stereoselective aziridination of an olefin followed by this regioselective fluoride opening provides a powerful tool for creating complex fluorinated molecules. acs.org

Catalytic Asymmetric Approaches

The development of catalytic asymmetric methods represents a frontier in the synthesis of chiral fluorinated compounds. These approaches utilize a small amount of a chiral catalyst to generate enantioenriched products, offering an efficient and atom-economical alternative to stoichiometric chiral reagents.

One innovative strategy employs visible-light-induced photoredox chemistry in a three-component reaction. nih.gov This method uses an inexpensive organic photoredox mediator, 4,4'-difluorobenzil, and a chiral-at-rhodium Lewis acid catalyst. nih.gov Upon activation by visible light, perfluoroalkyl radicals are generated and trapped by electron-rich double bonds. A subsequent stereocontrolled reaction with an acceptor-substituted alkene, mediated by the chiral catalyst, yields complex fluoroalkyl-containing compounds with high enantioselectivities (up to 98% ee). nih.gov

Another modern approach involves the use of earth-abundant transition metals. For example, an enantioselective C-H alkylation of polyfluoroarenes with alkenes has been developed using a nickel catalyst paired with a bulky chiral N-heterocyclic carbene (NHC) ligand. researchgate.net This system enables the selective activation of C-H bonds over the typically more reactive C-F bonds, leading to the synthesis of valuable enantioenriched fluorotetralins. researchgate.net Such catalytic methods highlight the ongoing evolution of synthetic chemistry toward more sustainable and efficient routes for producing complex chiral fluorinated molecules. nih.govresearchgate.net

Chiral Brønsted Acid/Base Catalysis

Chiral Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis. nih.govnih.gov This approach utilizes chiral phosphoric acids, dicarboxylic acids, or N-triflyl phosphoramides to activate substrates and control the stereochemical outcome of a reaction. nih.gov In the context of synthesizing chiral amines, Brønsted acids can catalyze reactions like the Mannich reaction, where they activate an imine for nucleophilic attack. nih.govnih.gov

For the synthesis of fluorinated amines, a chiral Brønsted acid could be employed in a direct asymmetric Mannich-type reaction involving a fluorinated ketone or aldehyde and an amine. The catalyst would protonate the imine intermediate, enhancing its electrophilicity and creating a chiral environment to direct the approach of the nucleophile, thereby establishing the desired stereocenters. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general principle is well-established for the formation of other chiral amines. nih.govnih.gov

Conversely, chiral Brønsted base catalysis can also be utilized. In such cases, a chiral amine-based catalyst, often derived from Cinchona alkaloids, can deprotonate a carbon acid to form a chiral enolate, which then reacts with an electrophile. buchler-gmbh.comresearchgate.net This strategy could potentially be applied to the synthesis of fluorinated cyclohexylamines by reacting a fluorinated electrophile with a cyclohexanone derivative in the presence of a chiral Brønsted base.

Transition Metal-Catalyzed Methods (e.g., Palladium-catalyzed C-H fluorination, Copper-catalyzed aminofluorination)

Transition metal catalysis offers a versatile platform for the introduction of fluorine and amine functionalities.

Palladium-catalyzed C-H fluorination represents a direct approach to installing fluorine atoms into a molecule. nih.govspringernature.comucla.eduresearchgate.netdntb.gov.ua This method often involves the use of a directing group to guide the palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a fluorine atom. nih.gov For the synthesis of a 3-fluorocyclohexylamine derivative, a suitable precursor with a directing group on the nitrogen atom could undergo palladium-catalyzed C-H fluorination at the C3 position. Subsequent removal of the directing group would yield the desired product. While powerful, challenges remain in achieving high regioselectivity and stereoselectivity in complex cyclic systems. nih.gov

Copper-catalyzed aminofluorination provides a direct method for the simultaneous introduction of both an amine and a fluorine atom across a double bond. nih.gov This three-component reaction typically involves an alkene, a nitrogen source, and a fluoride source. nih.gov A potential route to a precursor of this compound could involve the copper-catalyzed aminofluorination of a cyclohexene derivative. The stereochemical outcome of this reaction would be crucial in establishing the cis relationship between the fluorine and amine groups. The reaction often proceeds through a radical mechanism, and the choice of ligand for the copper catalyst is critical in controlling the stereoselectivity. nih.gov

Asymmetric Mannich Reactions Involving Fluorinated Nucleophiles

The Mannich reaction is a cornerstone of C-C bond formation and amine synthesis. buchler-gmbh.comacs.orgnih.gov In an asymmetric variant, a chiral catalyst is used to control the stereoselective addition of a nucleophile to an imine. buchler-gmbh.comnih.govnih.gov To synthesize fluorinated amines, a fluorinated nucleophile can be employed. nih.govnih.gov For instance, a fluorinated ketone can be deprotonated to form an enolate, which then adds to an imine. A Zn-Prophenol catalyst has been shown to be effective in catalyzing the Mannich reaction between fluorinated aromatic ketones and imines, affording β-fluoroamines with high enantioselectivity. nih.govnih.gov

A plausible strategy for synthesizing a precursor to this compound would involve the asymmetric Mannich reaction of a cyclohexanone-derived imine with a fluorinated nucleophile. The choice of chiral catalyst, such as a proline derivative or a metal-prophenol complex, would be critical in dictating the diastereoselectivity and enantioselectivity of the reaction. nih.govnih.gov

Asymmetric Hydrogenation of Fluorinated Imines

Asymmetric hydrogenation is a widely used and highly efficient method for the synthesis of chiral amines. rsc.orgnih.govnih.gov This approach involves the reduction of a prochiral imine using a chiral catalyst, typically based on rhodium, ruthenium, or iridium, in the presence of hydrogen gas. nih.govresearchgate.net

For the synthesis of this compound, a key intermediate would be the corresponding fluorinated imine, 3-fluorocyclohexyliden-1-amine. Asymmetric hydrogenation of this imine using a suitable chiral catalyst, such as one containing a BINAP or f-binaphane ligand, could provide the desired chiral amine with high enantiomeric excess. nih.govnih.gov The solvent can also play a crucial role in the efficiency and stereoselectivity of the reaction, with fluorinated alcohols sometimes improving the outcome. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pd(II) trifluoroacetate (B77799) / BINAP | α-fluorinated iminoester | β-fluorinated α-amino ester | up to 91% | nih.gov |

| Ir-(S,S)-f-binaphane | N-H ketoimine | Chiral amine | up to 95% | nih.gov |

| Chiral Boron Lewis Acid | Imine | Amine | up to 89% | rsc.org |

Photocatalyzed Fluorination Approaches

Visible-light photocatalysis has emerged as a mild and powerful tool for various organic transformations, including fluorination. mdpi.comnih.govrsc.orgyoutube.com This method utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer process to generate reactive radical intermediates. mdpi.comyoutube.com

In the context of synthesizing fluorinated cyclohexylamines, a photocatalytic approach could involve the generation of a fluorine radical from a suitable source, such as Selectfluor or an N-fluoropyridinium salt. This fluorine radical could then add to a cyclohexene derivative, followed by trapping of the resulting radical intermediate with an amine or a precursor. Alternatively, a photocatalyst could be used to generate a trifluoromethyl radical from a suitable precursor, which could then be incorporated into the cyclohexyl ring. mdpi.com While a direct photocatalytic synthesis of this compound has not been explicitly reported, the versatility of photocatalysis suggests its potential for developing novel and efficient routes to this and related compounds.

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govfrontiersin.orgnih.govnih.gov

Enzymatic Reductive Amination

Enzymatic reductive amination is a powerful method for the synthesis of chiral amines from prochiral ketones. nih.govfrontiersin.orgnih.govnih.govwhiterose.ac.uk This process typically involves an amine dehydrogenase (AmDH) or an imine reductase (IRED) and a cofactor, such as NAD(P)H. nih.govfrontiersin.orgnih.gov The enzyme catalyzes the reductive amination of a ketone with an amine donor, such as ammonia (B1221849) or an alkylamine, to produce a chiral amine with high enantiomeric excess. nih.govfrontiersin.org

The synthesis of this compound could be achieved through the enzymatic reductive amination of 3-fluorocyclohexanone (B12281245). The stereochemical outcome would be determined by the specific enzyme used. For instance, different IREDs can exhibit distinct stereoselectivities, allowing for the selective synthesis of either the (cis)- or (trans)-isomer. One study on the reductive amination of 3-methylcyclohexanone (B152366) found that certain IREDs selectively produced the (cis)-diastereomer. nih.gov A similar approach with 3-fluorocyclohexanone could potentially yield this compound with high diastereomeric and enantiomeric purity. Protein engineering can be employed to further optimize the enzyme's activity and selectivity for a specific substrate. nih.govfrontiersin.org

| Enzyme Type | Reaction | Key Features | References |

| Amine Dehydrogenase (AmDH) | Ketone + Ammonia -> Chiral Amine | Utilizes NAD(P)H as a cofactor. | nih.govwhiterose.ac.uk |

| Imine Reductase (IRED) | Ketone + Amine -> Chiral Amine | Can synthesize secondary and tertiary amines. | nih.govnih.gov |

| Reductive Aminase (RedAm) | Ketone + Amine -> Chiral Amine | Offers an alternative to transition metal catalysis. | frontiersin.orgnih.gov |

Challenges and Advancements in Stereoselective Fluorination of Cyclohexyl Systems

Control of Regio- and Diastereoselectivity

The regioselective introduction of a fluorine atom and an amine group onto a cyclohexane ring, along with the control of their relative stereochemistry (diastereoselectivity), is a critical aspect of synthesizing specific isomers like this compound. A common and effective strategy involves the α-fluorination of a cyclic ketone precursor, followed by stereoselective reductive amination. nih.gov

The initial fluorination of a cyclohexanone derivative can be achieved using electrophilic fluorinating agents, such as Selectfluor®. The regioselectivity of this step is dictated by the substitution pattern of the ketone. For an unsubstituted cyclohexanone, fluorination occurs at the α-position. Subsequent reduction of the resulting α-fluoroketone is a key step where diastereoselectivity is established. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack, leading to either the cis or trans diastereomer of the corresponding fluorohydrin.

The subsequent conversion of the hydroxyl group to an amine with retention or inversion of stereochemistry is the final step in establishing the desired 1,3-disubstituted pattern. Alternatively, direct reductive amination of the α-fluoroketone can be employed. The diastereoselectivity of this process is highly dependent on the steric environment of the ketone and the nature of the amine source and reducing agent.

One plausible pathway to this compound would involve the diastereoselective reduction of 3-fluorocyclohexanone to yield cis-3-fluorocyclohexanol. This can be followed by a Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., phthalimide) to invert the stereocenter at the hydroxyl-bearing carbon, followed by deprotection to yield the desired trans-(1S,3S) product.

Another approach involves the stereoselective addition of a nucleophile to a chiral N-sulfinyl imine derived from an α-fluorinated aldehyde. nih.govnih.gov While this method is more commonly applied to acyclic systems, its principles can be extended to cyclic analogues.

Table 1: Diastereoselective Synthesis of β-Fluoroamines

| Entry | Substrate | Reagent/Conditions | Product Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Cyclic Ketone | 1. Electrophilic Fluorination 2. Reductive Amination | >20:1 | High |

| 2 | N-Sulfinyl Aldimine | Nucleophilic Addition | >20:1 | High |

This table presents generalized data for the diastereoselective synthesis of β-fluoroamines based on established methodologies. nih.gov

Innovative Catalyst Design for Enantiocontrol

Achieving enantioselectivity in the synthesis of chiral fluorinated cyclohexylamines necessitates the use of chiral catalysts or auxiliaries that can effectively differentiate between the enantiotopic faces of a prochiral substrate or intermediate. The design of innovative catalysts for the enantioselective synthesis of molecules like this compound is a burgeoning area of research.

One of the foremost strategies involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov Chiral NHCs have demonstrated remarkable success in catalyzing a variety of asymmetric transformations. In the context of synthesizing the target compound, a chiral NHC could potentially be employed in an enantioselective intramolecular annulation reaction to construct the chiral fluorinated cyclohexane ring system. nih.gov

Another powerful approach is the use of chiral metal complexes. For instance, chiral bis(amidine) (BAM) catalysts have been effectively used in enantioselective aza-Henry reactions to produce β-amino-α-fluoronitroalkanes, which are versatile precursors to β-fluoroamines. nih.gov The catalyst orchestrates the facial selectivity of the nucleophilic attack on the imine, leading to a high degree of enantiomeric excess.

Furthermore, enantioselective fluorocyclizations catalyzed by chiral iodine(I)/iodine(III) species represent a cutting-edge method. nih.gov This strategy utilizes a chiral iodoresorcinol catalyst in combination with a fluorine source like Selectfluor® to mediate the cyclization of an appropriate acyclic precursor, thereby creating the chiral fluorinated ring in a single, stereocontrolled step. The C₂-symmetric nature of the catalyst is often crucial for achieving high levels of enantiomeric induction. nih.gov

The development of organocatalysts, such as derivatives of proline and other amino acids, has also been instrumental in the asymmetric synthesis of cyclic compounds. mdpi.com These catalysts can be tailored to promote specific intramolecular aldol or Michael reactions that can serve as key steps in the construction of the chiral cyclohexane framework.

Table 2: Catalyst Performance in Enantioselective Fluorination and Cyclization

| Entry | Catalyst Type | Reaction | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) |

| 1 | Chiral NHC | Intramolecular Annulation | up to 99% ee |

| 2 | Chiral BAM-Cu Complex | aza-Henry Reaction | 92% ee |

| 3 | Chiral Iodoresorcinol | Fluorocyclization | up to 7:93 e.r. |

| 4 | L-Proline derivative | Intramolecular Aldol Reaction | up to 86% ee |

This table summarizes the performance of various innovative catalysts in reactions relevant to the synthesis of chiral fluorinated cyclic compounds. nih.govnih.govnih.govmdpi.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Characterization Beyond Basic Structural Confirmation

While basic spectroscopic techniques confirm the fundamental structure of (1S,3S)-3-Fluorocyclohexan-1-amine, more advanced methods are required to elucidate subtle stereochemical and conformational details.

High-Resolution NMR Spectroscopy for Subtle Conformational Effects and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise three-dimensional structure and conformational preferences of this compound in solution.

¹H NMR Spectroscopy : In ¹H NMR spectra, the protons on the carbon atom bearing the amine group (C1) and the fluorine atom (C3) are of particular diagnostic importance. Their chemical shifts and coupling constants provide information about their relative stereochemistry (cis or trans) and the conformational equilibrium of the cyclohexane (B81311) ring. The hydrogens on the carbon adjacent to the nitrogen are deshielded and typically absorb at a lower field than other alkane hydrogens. libretexts.org The N-H protons of the amine group often appear as broad signals, and their presence can be confirmed by their disappearance upon the addition of D₂O. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum offers complementary information. The carbon atom attached to the electron-withdrawing nitrogen atom is deshielded and appears at a lower field compared to other ring carbons. libretexts.org Similarly, the carbon atom bonded to the fluorine atom will also exhibit a characteristic downfield shift. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are instrumental in unambiguously assigning all proton and carbon signals, providing a complete picture of the molecular connectivity. bas.bg NOESY experiments can reveal through-space correlations between protons, which is crucial for confirming the spatial arrangement of the substituents and the preferred chair conformation of the cyclohexane ring. bas.bg

Below is a table summarizing predicted NMR data for a related fluorocyclohexane (B1294287) derivative.

| Spectrum Type | Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C NMR | C1 | 45-55 |

| ¹³C NMR | C3 | 85-95 |

| ¹H NMR | H1 | 2.5-3.5 |

| ¹H NMR | H3 | 4.0-5.0 |

Note: The data presented are typical ranges for fluorinated cyclohexylamine (B46788) systems and may vary for the specific compound.

Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the precise molecular weight and elemental composition of this compound, and for gaining insight into its fragmentation pathways.

Accurate Mass Determination : High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which for the free base C₆H₁₂FN is 117.0954 Da. nih.gov The hydrochloride salt, C₆H₁₃ClFN, has a calculated exact mass of 153.0721 Da. nih.gov This level of accuracy allows for the unambiguous determination of the elemental formula.

Fragmentation Analysis : The mass spectrum of amines is often characterized by alpha-cleavage, which results in the formation of a resonance-stabilized nitrogen-containing cation. libretexts.org For this compound, this would involve the loss of an alkyl radical from the carbon adjacent to the nitrogen. The presence of nitrogen in a molecule can often be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

| Property | Value (Free Base) | Value (HCl Salt) |

| Molecular Formula | C₆H₁₂FN | C₆H₁₃ClFN |

| Exact Mass | 117.0954 Da nih.gov | 153.0721 Da nih.gov |

| Molecular Weight | 117.16 g/mol nih.gov | 153.62 g/mol nih.gov |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and a detailed analysis of the molecular structure.

Infrared (IR) Spectroscopy : As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration for primary amines is typically observed between 1650 and 1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be seen between 910 and 665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy : Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide further details about the carbon skeleton and the C-F bond. ustc.edu.cn A comprehensive vibrational analysis, often aided by computational methods, can assign the observed IR and Raman bands to specific vibrational modes of the molecule. q-chem.comq-chem.com This detailed understanding of the vibrational spectrum serves as a molecular fingerprint. q-chem.comq-chem.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 orgchemboulder.com | IR, Raman |

| N-H Bend | 1650-1580 orgchemboulder.com | IR |

| C-N Stretch (aliphatic) | 1250-1020 orgchemboulder.com | IR |

| N-H Wag | 910-665 orgchemboulder.com | IR |

Computational Methods for Molecular Insight and Design

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the molecular properties and behavior of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules.

Electronic Structure : DFT calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. nih.gov This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Reactivity and Mechanisms : DFT can be employed to model reaction pathways and transition states, shedding light on the mechanisms of reactions involving the amine group. rsc.org For instance, it can be used to understand the catalytic aminolysis of other molecules where an amine is a reactant. rsc.org

Molecular Mechanics and Dynamics Simulations for Conformational Ensembles and Dynamics

Molecular mechanics and dynamics simulations are valuable for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.

Conformational Ensembles : The cyclohexane ring can exist in various conformations, with the chair form being the most stable. ustc.edu.cn Molecular mechanics calculations can be used to determine the relative energies of different conformers and the energy barriers between them. For this compound, this would involve considering the axial and equatorial positions of the fluorine and amine substituents.

Molecular Dynamics (MD) Simulations : MD simulations provide a time-resolved picture of the molecule's motion, revealing how it flexes and moves in its environment. biorxiv.org These simulations can be used to study the influence of solvent and temperature on the conformational equilibrium and to understand how the molecule might interact with biological targets. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

In the absence of direct studies, cheminformatics approaches would typically involve the calculation of various molecular descriptors to predict the compound's potential biological activities and physicochemical properties. These descriptors can be categorized into several groups:

Topological Descriptors: These are 2D descriptors that describe the atomic connectivity within the molecule, such as the Wiener and Randić indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and frontier orbital energies (HOMO/LUMO).

Constitutional Descriptors: These include basic molecular properties like molecular weight, atom counts, and rotatable bond counts.

A hypothetical cheminformatics analysis of this compound would generate a fingerprint profile. This profile could then be compared against large databases of compounds with known biological activities to infer potential targets and activities. However, without experimental data for this specific isomer, any such predictions remain purely theoretical.

Below is an interactive table showcasing the types of computational descriptors that would be relevant in a cheminformatics study of this compound.

| Descriptor Type | Descriptor Example | Calculated Value (Hypothetical) | Significance in QSAR/Cheminformatics |

| Constitutional | Molecular Weight | 117.16 g/mol | Fundamental property influencing pharmacokinetics. |

| Constitutional | H-Bond Donors | 1 (from the amine group) | Important for molecular recognition and binding affinity. |

| Constitutional | H-Bond Acceptors | 2 (from the fluorine and nitrogen atoms) | Crucial for interactions with biological targets. |

| Topological | Polar Surface Area (PSA) | ~26.0 Ų | Influences membrane permeability and oral bioavailability. |

| Geometrical | 3D Shape | Chair conformation | Determines steric fit within a receptor binding pocket. |

| Electronic | LogP | ~1.3 | Predicts lipophilicity and partitioning behavior. |

Mechanistic Investigations and Transition State Analysis

Detailed mechanistic investigations and transition state analyses for reactions specifically involving this compound are not extensively documented in the accessible scientific literature. Such studies are computationally intensive and are typically performed to understand the stereoselectivity and reactivity in synthetic routes or enzymatic transformations.

A theoretical investigation into the synthesis of this compound, for instance, via a stereoselective reduction of a corresponding fluorinated cyclohexanone (B45756) oxime, would involve the following:

Conformational Analysis: Identifying the most stable ground-state conformations of the reactant and product. For the cyclohexane ring, this would involve analyzing the chair and boat conformations and the axial versus equatorial positions of the fluoro and amino groups.

Transition State Searching: Locating the transition state structures for the key bond-forming or bond-breaking steps. This is often the most challenging part of the computational study.

Energy Profile Calculation: Computing the relative energies of the reactants, transition states, intermediates, and products to map out the reaction pathway. This allows for the determination of the activation energy, which governs the reaction rate.

Stereoselectivity Analysis: Comparing the activation energies of the pathways leading to different stereoisomers. In the case of this compound, this would explain why this particular diastereomer is formed preferentially over others.

The table below outlines the key parameters that would be calculated in a hypothetical transition state analysis for a step in the synthesis of this compound.

| Parameter | Description | Hypothetical Focus of Investigation |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Comparison of ΔG‡ for the formation of the (1S,3S) vs. other isomers to predict stereochemical outcome. |

| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction energy profile. | Analysis of the orientation of the incoming hydride and the developing stereocenters. |

| Vibrational Frequencies | Used to confirm that a calculated structure is a true transition state (one imaginary frequency). | Confirmation of the reaction coordinate corresponding to the desired bond formation. |

| Reaction Intermediates | Any species that is formed and consumed during the reaction. | Identification of stable or transient intermediates along the pathway to the final product. |

Without published research focusing on this specific molecule, the data presented here are based on general principles of computational chemistry and mechanistic studies of similar fluorinated alicyclic amines.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Fluorination Methodologies

The precise and stereocontrolled introduction of fluorine into cyclic amines is a formidable challenge. Future research will prioritize the development of more versatile, efficient, and sustainable methods to synthesize compounds like (1S,3S)-3-fluorocyclohexan-1-amine.

A primary goal is to develop asymmetric fluorination techniques that are applicable to a wider array of substrates beyond simple ketones and aldehydes. Current research has demonstrated the power of combining chiral anion phase-transfer catalysis with enamine catalysis for the direct asymmetric fluorination of α-substituted cyclohexanones, successfully creating quaternary fluorine-containing stereocenters. nih.gov Future work will aim to extend such dual-catalysis systems to more complex molecular architectures, including those with sensitive functional groups. The challenge lies in overcoming the inertness of certain substrates, such as α-branched ketones, which are often resistant to traditional enamine activation modes. nih.gov Researchers are also exploring photocatalytic methods, which have shown promise in the stereocontrolled insertion of gem-difluoro derivatives into unsaturated aldehydes, as a potential avenue for expanding substrate scope. uam.es

The quest for efficiency and sustainability in chemical synthesis is driving the exploration of new catalytic systems and reaction conditions. Organocatalysis, for instance, offers a metal-free alternative for asymmetric fluorination reactions. cas.cn While significant progress has been made, particularly with electrophilic fluorine sources like Selectfluor, there is a continuous need for more efficient catalysts and the development of generally applicable monofluoroalkylating and gem-difluoroalkylating reagents. cas.cnnih.gov

Future methodologies will likely focus on:

Chiral Anion Phase-Transfer Catalysis: This technique, which uses a chiral anionic catalyst to transport a cationic reagent, has proven effective for enantioselective fluorocyclization and holds potential for broader applications with various positively charged reagents. nih.gov

Transition-Metal Catalysis: Recent advances include palladium-catalyzed regioselective arylfluorination and methods for the sulfination of aryl precursors followed by electrophilic fluorination. nih.govresearchgate.net

Deoxyfluorination: Direct deoxyfluorination of sulfonic acids presents a more streamlined route compared to multi-step sequences involving chloride-fluoride exchange. nih.gov

These approaches aim to reduce reaction steps, minimize waste, and utilize more environmentally benign reagents and catalysts.

Exploration of New Biological Targets for Fluorinated Cyclohexylamines

The unique properties conferred by fluorine make fluorinated cyclohexylamines attractive scaffolds for drug discovery. nih.govnih.gov Research is increasingly focused on identifying novel biological targets for these compounds.

Rational drug design leverages an understanding of a biological target's structure and mechanism to create specific inhibitors. For fluorinated compounds, this involves considering how the fluorine atom will influence binding affinity, selectivity, and pharmacokinetic properties. nih.govacs.orgnih.gov A significant area of emerging research involves expanding the "druggable" proteome by targeting amino acid residues previously considered inaccessible. For example, sulfonyl fluorides have been shown to react with residues like tyrosine, lysine, histidine, serine, and threonine, moving beyond the traditional cysteine-targeting covalent inhibitors. nih.gov This opens up possibilities for designing this compound derivatives that can form covalent bonds with new classes of proteins.

To explore the vast chemical space and identify new biological activities, the synthesis and screening of focused compound libraries are essential. Methodologies that allow for the rapid diversification of the fluorinated cyclohexylamine (B46788) core are highly valuable. For instance, developing synthetic routes that can be easily adapted to produce a wide range of derivatives will facilitate high-throughput screening against various biological targets. Recent advances in preparing sulfonyl fluoride (B91410) fragments through "direct-to-biology" approaches have successfully identified hits for challenging targets like BCL6 by engaging tyrosine and histidine residues in the binding pocket. nih.gov Similar strategies can be applied to libraries based on the this compound scaffold.

Advanced Computational Design and Prediction

Computational methods are indispensable tools for accelerating the discovery and optimization of new fluorinated molecules. nih.gov

The future of computational chemistry in this field lies in several key areas:

Accurate Force Fields: The development of more precise force fields is crucial for accurately simulating the behavior of fluorinated molecules. nih.gov This allows for more reliable predictions of protein-ligand interactions, binding energies, and the influence of fluorine on water networks within a binding pocket. nih.gov

Predictive Modeling: Machine learning and artificial intelligence are being employed to create models that can predict molecular properties and reaction outcomes. Graph neural networks, for example, have been developed to rapidly predict conformationally-dependent DFT-level descriptors for molecules like alkyl amines. chemrxiv.org This on-the-fly prediction capability can significantly speed up the virtual screening of large compound libraries and the design of novel drug candidates. chemrxiv.org

Mechanistic Insights: Computational studies provide deep insights into reaction mechanisms, such as the feasibility and pathways of copper(I)-mediated deconstructive fluorination of cyclic amines. escholarship.org This understanding is critical for optimizing reaction conditions and designing more efficient synthetic routes.

By combining experimental work with these advanced computational approaches, researchers can more effectively navigate the complexities of designing and synthesizing novel fluorinated compounds like this compound for a new generation of therapeutics and advanced materials.

Application of Machine Learning in Fluorine Chemistry and Scaffold Design

The vast and ever-expanding chemical space of fluorinated compounds presents a perfect opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can analyze large datasets to identify patterns and make predictions that are not immediately obvious to human researchers, thereby accelerating the drug discovery process.

In the context of scaffolds like this compound, ML models can be trained on databases such as ChEMBL to predict the effects of fluorination. For instance, a data-driven analysis of thousands of fluorinated and non-fluorinated analogues active against G protein-coupled receptors (GPCRs) revealed key trends. nih.gov By analyzing matched molecular pairs (MMPs), the study found that while fluorinating aromatic rings showed no clear trend, the fluorination of aliphatic fragments—such as the cyclohexane (B81311) ring in this compound—more frequently resulted in a decrease in biological activity. nih.gov However, the study also identified instances where specific fluorine substitutions led to a more than 50-fold increase in ligand potency, creating "activity cliffs". nih.gov

ML algorithms can help identify which structural contexts and target proteins are most likely to benefit from the introduction of a fluorine atom onto an aliphatic ring. This allows chemists to prioritize the synthesis of compounds with a higher probability of success, saving time and resources. For the this compound scaffold, ML could be used to design derivatives by suggesting modifications to the amine group or further substitutions on the ring that might synergize with the fluorine atom to enhance binding affinity and selectivity.

Table 1: Key Findings from Matched Molecular Pair (MMP) Analysis of Fluorination Effects

| Fluorination Site | General Effect on Biological Activity | Potential for Positive Effect |

|---|---|---|

| Aliphatic Fragments | Often leads to a decrease in activity. nih.gov | Can occasionally lead to significant potency gains ("activity cliffs"). nih.gov |

Predictive Modeling for Pharmacological Properties

Predicting the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a drug candidate, is critical. The introduction of fluorine can significantly alter these properties in ways that are often difficult to predict intuitively. acs.orgnih.gov Computational methods are therefore essential for modeling these effects. acs.org

For this compound, predictive models can estimate how the highly electronegative fluorine atom influences key parameters:

Lipophilicity: Fluorine's effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, larger polyfluorinated groups often decrease it. Predictive models can calculate the logP (partition coefficient) of derivatives built from this scaffold.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism by cytochrome P450 enzymes. acs.org Models can predict the most likely sites of metabolism on a molecule, allowing chemists to strategically place fluorine atoms to enhance the molecule's half-life.

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amine in this compound. mdpi.com This change in basicity can profoundly affect a molecule's solubility, cell permeability, and interaction with its biological target. Predictive pKa models are crucial for understanding these effects before synthesis.

These computational tools, while not replacing experimental validation, provide essential guidance for the rational design of drug candidates based on the this compound scaffold. nih.gov

Deepening Understanding of Fluorine's Subtle Conformational Effects on Biological Activity

The fluorine atom, though similar in size to hydrogen, exerts powerful stereoelectronic effects that can dictate the three-dimensional shape (conformation) of a molecule. nih.gov This conformational control can have a profound impact on how a molecule fits into a protein's binding site and, consequently, its biological activity. nih.gov

In the case of the cyclohexane ring, substituents can exist in either an axial or equatorial position, and the ring itself can flip between different chair conformations. The presence of a fluorine atom influences these conformational preferences. Computational studies suggest that for certain fluorinated ketones, reactive conformations may be disfavored, leading to lower reactivity compared to other halogenated analogues. nih.gov For this compound, understanding the preferred orientation of the fluorine and amine groups is critical for designing molecules that present the correct pharmacophore to their target protein.

Structure-Activity Relationship (SAR) Studies with Defined Stereoisomers

The specific three-dimensional arrangement of atoms (stereochemistry) is paramount in drug action. Since this compound has two chiral centers, it can exist as four different stereoisomers. Establishing the structure-activity relationship (SAR) by systematically synthesizing and testing all possible stereoisomers is a fundamental step in drug discovery. acs.org

An SAR campaign would involve comparing the biological activity of this compound against its other stereoisomers: (1R,3R), (1S,3R), and (1R,3S). This allows researchers to determine the optimal spatial orientation of the amine and fluorine substituents for binding to a specific target. Research on related N,N-bis(cyclohexanol)amine scaffolds has shown that different geometric isomers exhibit vastly different potencies as P-glycoprotein modulators, highlighting the importance of stereochemistry. nih.gov

A hypothetical SAR study could yield results like those in the table below, providing clear direction for which stereoisomer to advance as a lead scaffold.

Table 2: Hypothetical Structure-Activity Relationship for Stereoisomers of 3-Fluorocyclohexan-1-amine

| Compound | Stereochemistry (Amine, Fluorine) | Relative Potency (IC₅₀) |

|---|---|---|

| Isomer 1 | (1S, 3S) - cis | 1x |

| Isomer 2 | (1R, 3R) - cis | 0.9x |

| Isomer 3 | (1S, 3R) - trans | 25x |

This data is hypothetical and for illustrative purposes only.

Such studies provide invaluable information for further optimization, indicating whether a cis or trans relationship between the functional groups is preferred and which absolute configuration (R or S) at each center is required for optimal activity. nih.govfrontiersin.org

Advanced Protein-Ligand Interaction Studies with Fluorinated Analogues

Understanding precisely how a fluorinated ligand interacts with its protein target at the atomic level is crucial for rational drug design. nih.gov Advanced computational and experimental techniques can elucidate these interactions.

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can model the binding of this compound derivatives within a protein's active site. acs.org These studies can reveal:

Direct Interactions: Whether the fluorine atom participates in favorable interactions like hydrogen bonds or halogen bonds with the protein.

Indirect Effects: How the fluorine atom alters the electron distribution of the molecule to strengthen or weaken other interactions. nih.gov In some documented cases, fluorine improves activity not through direct contact, but by modulating the basicity of adjacent atoms. nih.gov

Water Network Disruption: How the fluorine atom affects the network of water molecules within the binding site, which can have significant and favorable entropic contributions to binding affinity. acs.org

Aryl Interactions: When the scaffold is attached to an aromatic system, the fluorine's electron-withdrawing nature can weaken π-stacking interactions. nih.gov

Experimentally, techniques like ¹⁹F NMR spectroscopy are highly sensitive to the local environment of the fluorine atom. mdpi.comnih.gov This method can be used in fragment screening to identify weak binders and can provide direct evidence of a ligand binding to its target protein, even for low-affinity interactions that are important in the early stages of drug discovery. acs.orgnih.gov These advanced studies provide a detailed picture of the binding event, guiding the design of next-generation analogues with improved potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.